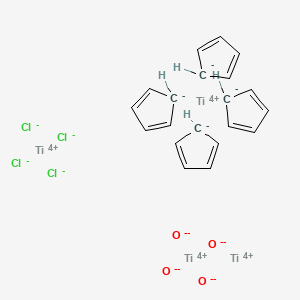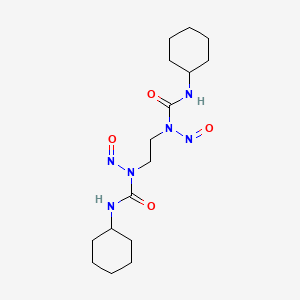
Urea, 1,1'-ethylenebis(3-cyclohexyl-1-nitroso-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, 1,1’-ethylenebis(3-cyclohexyl-1-nitroso-) is a chemical compound characterized by its unique structure, which includes two cyclohexyl groups and nitroso functionalities
Métodos De Preparación
The synthesis of Urea, 1,1’-ethylenebis(3-cyclohexyl-1-nitroso-) typically involves the reaction of ethylenediamine with cyclohexyl isocyanate, followed by nitrosation. The reaction conditions often require controlled temperatures and the presence of specific catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize the efficiency and scalability of the process .
Análisis De Reacciones Químicas
Urea, 1,1’-ethylenebis(3-cyclohexyl-1-nitroso-) undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of nitroso derivatives, which are important intermediates in organic synthesis.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Urea, 1,1’-ethylenebis(3-cyclohexyl-1-nitroso-) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as an intermediate in various organic reactions.
Biology: The compound’s nitroso groups can interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.
Industry: Used in the production of polymers, resins, and other materials with specialized properties.
Mecanismo De Acción
The mechanism of action of Urea, 1,1’-ethylenebis(3-cyclohexyl-1-nitroso-) involves its interaction with molecular targets through its nitroso groups. These groups can form covalent bonds with nucleophiles, such as amino acids in proteins, leading to modifications that affect the function of the target molecules. The pathways involved may include inhibition of enzyme activity, alteration of protein structure, and interference with cellular signaling processes .
Comparación Con Compuestos Similares
Similar compounds to Urea, 1,1’-ethylenebis(3-cyclohexyl-1-nitroso-) include:
- Urea, 1,1’-trimethylenebis(3-cyclohexyl-1-nitroso-)
- Urea, 1,1’-pentamethylenebis(3-cyclohexyl-1-nitroso-)
- 1-cyclohexyl-3-(p-tolyl)urea
Propiedades
Número CAS |
64624-62-0 |
|---|---|
Fórmula molecular |
C16H28N6O4 |
Peso molecular |
368.43 g/mol |
Nombre IUPAC |
3-cyclohexyl-1-[2-[cyclohexylcarbamoyl(nitroso)amino]ethyl]-1-nitrosourea |
InChI |
InChI=1S/C16H28N6O4/c23-15(17-13-7-3-1-4-8-13)21(19-25)11-12-22(20-26)16(24)18-14-9-5-2-6-10-14/h13-14H,1-12H2,(H,17,23)(H,18,24) |
Clave InChI |
RVKJRHLXLFLTJL-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)NC(=O)N(CCN(C(=O)NC2CCCCC2)N=O)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



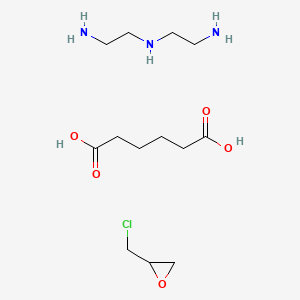
![Benzoic acid, 4-[3-amino-4-(4-phenoxyphenyl)-1H-pyrazolo[4,3-c]pyridin-6-yl]-](/img/structure/B14164691.png)
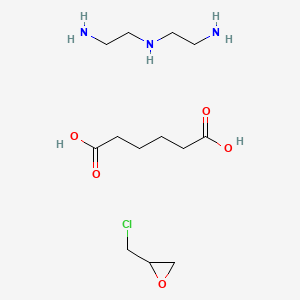
![2-(4-Bromophenyl)-5-(3-phenoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B14164708.png)
![6-Bromo-2-heptyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B14164714.png)
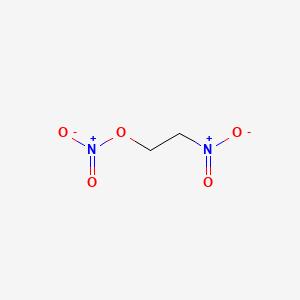
![3-Fluoro-7,8-dihydro-5H-pyrano[4,3-B]pyridine](/img/structure/B14164716.png)

![(5R)-3-amino-13-(hydroxymethyl)-5-methoxy-8,10-dioxa-2,4-diazatetracyclo[7.3.1.17,11.01,6]tetradec-3-ene-9,12,13,14-tetrol](/img/structure/B14164722.png)

